8-Fluoro-4-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-4-methylisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound Isoquinoline and its derivatives are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
The synthesis of 8-Fluoro-4-methylisoquinoline can be achieved through several methods:
Direct Fluorination: This involves the introduction of a fluorine atom directly onto the isoquinoline ring. This method can be challenging due to the reactivity of fluorine.
Cyclization of Pre-fluorinated Precursors: This method involves the cyclization of a precursor that already contains a fluorinated benzene ring. This approach can provide better control over the position of the fluorine atom.
Analyse Chemischer Reaktionen
8-Fluoro-4-methylisoquinoline undergoes several types of chemical reactions:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-4-methylisoquinoline has several applications in scientific research:
Pharmaceuticals: The compound is studied for its potential as an antibacterial, antineoplastic, and antiviral agent. Fluorinated isoquinolines are known to inhibit various enzymes and exhibit significant biological activity.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique light-emitting properties.
Agriculture: Fluorinated isoquinolines are used as components in agrochemicals, providing enhanced activity against pests and diseases.
Wirkmechanismus
The mechanism of action of 8-Fluoro-4-methylisoquinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. This leads to the stabilization of DNA strand breaks and ultimately cell death.
Pathways Involved: The compound’s interaction with these enzymes disrupts the DNA replication process, leading to cytotoxic effects. .
Vergleich Mit ähnlichen Verbindungen
8-Fluoro-4-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
Similar Compounds: Examples include 7-fluoro-4-methylquinoline and 6-fluoro-3-methylisoquinoline. These compounds share similar structural features and biological activities.
Uniqueness: The specific position of the fluorine atom and the methyl group in this compound imparts unique properties, such as enhanced biological activity and specific reactivity patterns
Eigenschaften
Molekularformel |
C10H8FN |
---|---|
Molekulargewicht |
161.18 g/mol |
IUPAC-Name |
8-fluoro-4-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,1H3 |
InChI-Schlüssel |
NGQBCEDHPCFFPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC2=C1C=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.